Cas no 345-92-6 (4,4'-Difluorobenzophenone)
4,4'-Difluorobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- Bis(4-Fluorophenyl)methanone
- 4,4-Difluoro Benzophenone
- 4,4-Difluoro Diphenyl Ketone
- 4,4’-difluoro-benzophenon
- Benzophenone, 4,4'-difluoro-
- bis(4-fluorophenyl)-methanon
- Bis(p-fluorophenyl) ketone
- Di-p-fluorophenyl ketone
- Methanone, bis(4-fluorophenyl)-
- 4-fluorophenyl
- 4,4'-Difluorobenzophenone
- 4,4′-Difluoro diphenylmethanone
- 4,4′-Difluorobenzophenone
- 4.4'-Difluorobenzophenone
- Bis(4-fluorophenyl)-methanone
- 4,4‘-Difluorobenzophenone
- 4-fluorophenyl ketone
- p,p'-Difluorobenzophenone
- p-Fluorophenyl ketone
- Bis(4-fluorophenyl) ketone
- 4,4'-difluoro benzophenone
- 4,4'-difluorodiphenylmethanone
- 88BNC11B9C
- LSQARZALBDFYQZ-UHFFFAOYSA-N
- di4-fluorophenyl ketone
- p-fluorophenyl keton
- NSC-51800
- Benzophenone,4'-difluoro-
- bis-(4-fluoro-phenyl)-methanone
- EN300-118179
- D72510
- Q4637051
- UNII-88BNC11B9C
- DTXSID30188062
- FT-0617045
- EINECS 206-466-3
- AC-10924
- NSC51800
- WLN: FR DVR DF
- NSC 51800
- 4-07-00-01374 (Beilstein Handbook Reference)
- AMY37092
- CCG-245138
- W-106721
- 4,4'-Diflourobenzophenone
- NS00011109
- Bis-(4-fluoro-phenyl)methanone
- 4,4 inverted exclamation mark -Difluorobenzophenone
- 345-92-6
- MFCD00000353
- BRN 0516231
- AKOS005063569
- 4,4'-Difluorobenzophenone, analytical standard
- SCHEMBL238259
- 4,4'-Difluorobenzophenone, 99%
- EC 206-466-3
- D1797
- 4,4'-Difluorobenzophenone, TraceCERT(R), certified reference material, 19F-qNMR Standard
- p,p'-Difluorbenzophenon
- 4,4 '-difluorobenzophenone
- rho-Fluorophenyl Ketone
- CS-0015469
- Methanone, bis(4fluorophenyl) (9CI)
- Dipfluorophenyl ketone
- Methanone, bis(4fluorophenyl)
- p,p'Difluorobenzophenone
- M-3-DFBP
- AE-848/31937058
- Bis(4fluorophenyl) ketone
- DB-014390
- Methanone, bis(4-fluorophenyl)-(9CI)
- Bis(4fluorophenyl)methanone
- Benzophenone, 4,4'difluoro
- Bis(pfluorophenyl) ketone
- DTXCID60110553
- FD62650
-
- MDL: MFCD00000353
- Inchi: 1S/C13H8F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
- InChI Key: LSQARZALBDFYQZ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)=O
- BRN: 0516231
Computed Properties
- Exact Mass: 218.05400
- Monoisotopic Mass: 218.054321
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Not available
- Density: 1339.9kg/m3 (20°C)
- Melting Point: 102-105 °C (lit.)
- Boiling Point: 137 ºC (3 torr)
- Flash Point: Fahrenheit: 305.6 ° f
Celsius: 152 ° c - Refractive Index: 1.544
- PSA: 17.07000
- LogP: 3.19580
- Solubility: Not available
4,4'-Difluorobenzophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 22-36/37/38-51/53
- Safety Instruction: S26-S37/39
- RTECS:DJ0685000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
- Packing Group:I; II; III
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- Packing Group:I; II; III
4,4'-Difluorobenzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4,4'-Difluorobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D861609-500g |
4,4'-Difluorobenzophenone |
345-92-6 | 99.9% | 500g |
816.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D813227-2.5kg |
4,4'-Difluorobenzophenone |
345-92-6 | 99% | 2.5kg |
2,320.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 73906-100MG |
4,4'-Difluorobenzophenone |
345-92-6 | analytical standard | 100MG |
891.45 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 07563-500MG |
4,4'-Difluorobenzophenone |
345-92-6 | 500mg |
¥1424.31 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2117-200MG |
4,4'-Difluorobenzophenone |
345-92-6 | 200mg |
¥1344.99 | 2025-01-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1797-25g |
4,4'-Difluorobenzophenone |
345-92-6 | 99.0%(GC) | 25g |
¥285.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1797-500g |
4,4'-Difluorobenzophenone |
345-92-6 | 99.0%(GC) | 500g |
¥1590.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1797-100g |
4,4'-Difluorobenzophenone |
345-92-6 | 99.0%(GC) | 100g |
¥490.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG424-25g |
4,4'-Difluorobenzophenone |
345-92-6 | 99% | 25g |
¥57.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG424-5g |
4,4'-Difluorobenzophenone |
345-92-6 | 99% | 5g |
¥47.0 | 2022-06-10 |
4,4'-Difluorobenzophenone Suppliers
4,4'-Difluorobenzophenone Related Literature
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1. Ultrathin mesoporous NiCo2O4 nanosheets as an efficient and reusable catalyst for benzylic oxidationJingjing Wang,Shuang Fan,Yi Luan,Jia Tang,Zhaokui Jin,Mu Yang,Yunfeng Lu RSC Adv. 2015 5 2405
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H. Q. Nimal Gunaratne,C. Richard Langrick,Alberto V. Puga,Kenneth R. Seddon,Keith Whiston Green Chem. 2013 15 1166
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Guanjun Chang,Li Yang,Shenye Liu,Xuan Luo,Runxiong Lin,Lin Zhang RSC Adv. 2014 4 30630
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Serhat Odabas,Emine Tekin,Figen Turksoy,Cihangir Tanyeli J. Mater. Chem. C 2013 1 7081
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Additional information on 4,4'-Difluorobenzophenone
Introduction to 4,4'-Difluorobenzophenone (CAS No. 345-92-6)
4,4'-Difluorobenzophenone, identified by the chemical compound code CAS No. 345-92-6, is a fluorinated aromatic ketone that has garnered significant attention in the field of organic synthesis and material science due to its versatile applications. This compound, featuring two fluorine atoms substituting at the para positions of a benzophenone core, exhibits unique electronic and photophysical properties that make it a valuable intermediate in the development of advanced materials, pharmaceuticals, and agrochemicals.
The molecular structure of 4,4'-Difluorobenzophenone consists of a central benzophenone unit with fluorine atoms attached to both aromatic rings. This substitution pattern imparts enhanced stability and reactivity compared to its non-fluorinated counterparts. The presence of fluorine atoms influences the electronic distribution across the molecule, leading to modifications in its absorption and emission characteristics. These properties are particularly exploited in the synthesis of organic semiconductors and light-emitting diodes (OLEDs), where 4,4'-Difluorobenzophenone serves as a key precursor.
In recent years, research has highlighted the role of 4,4'-Difluorobenzophenone in the development of novel photoinitiators for industrial applications. Photoinitiators are essential in polymer chemistry, where they facilitate the rapid curing of resins under UV light. The fluorinated benzophenone structure enhances the efficiency of these initiators by improving their ability to absorb UV radiation and generate reactive species. This has led to advancements in high-speed printing technologies and 3D printing processes, where precise control over polymerization rates is critical.
Moreover, 4,4'-Difluorobenzophenone has been explored as a building block in pharmaceutical synthesis. Its electron-withdrawing nature and ability to participate in nucleophilic addition reactions make it a useful intermediate for constructing complex heterocyclic compounds. Recent studies have demonstrated its application in the synthesis of kinase inhibitors, which are vital in targeted cancer therapies. The fluorine atoms in 4,4'-Difluorobenzophenone contribute to the metabolic stability of these inhibitors, enhancing their bioavailability and therapeutic efficacy.
The compound's fluorescence properties have also been leveraged in bioimaging applications. Fluorescent probes based on 4,4'-Difluorobenzophenone have been developed for real-time monitoring of biological processes such as enzyme activity and cellular trafficking. The high quantum yield and tunable emission spectrum of these probes make them suitable for high-resolution imaging techniques used in medical diagnostics and research.
From an industrial perspective, 4,4'-Difluorobenzophenone is utilized in the production of liquid crystals and display technologies. Its rigid planar structure and thermal stability are advantageous for creating liquid crystal displays (LCDs) with improved performance characteristics. Additionally, its role as a crosslinking agent in epoxy resins has been investigated for applications requiring high thermal resistance and mechanical strength.
The synthesis of 4,4'-Difluorobenzophenone typically involves the Friedel-Crafts acylation followed by selective fluorination using reagents such as hydrogen fluoride or sulfur tetrafluoride. Advances in catalytic systems have enabled more efficient and environmentally friendly routes to this compound, reducing waste generation and energy consumption. These innovations align with global efforts to promote sustainable chemical manufacturing practices.
Future research directions for 4,4'-Difluorobenzophenone include its exploration in organic electronics and renewable energy technologies. Its potential as a precursor for organic photovoltaics (OPVs) has been suggested due to its ability to form stable conjugated systems with extended π-electron networks. Such systems are crucial for improving the efficiency of solar cells based on organic materials.
In conclusion, 4,4'-Difluorobenzophenone (CAS No. 345-92-6) is a multifunctional compound with broad applicability across multiple industries. Its unique structural features enable diverse applications ranging from advanced materials to pharmaceuticals and bioimaging technologies. As research continues to uncover new synthetic pathways and functional derivatives, 4,4'-Difluorobenzophenone is poised to remain at the forefront of innovation in chemical science.
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